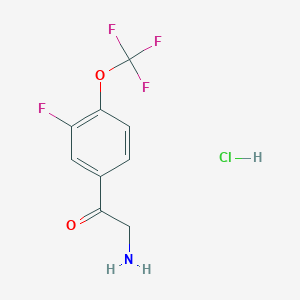
4-(1,1-Difluoroethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Difluoroethyl)benzoyl chloride is an organic compound with the molecular formula C9H7ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 1,1-difluoroethyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)benzoyl chloride typically involves the reaction of 4-(1,1-Difluoroethyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 4-(1,1-Difluoroethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 4-(1,1-Difluoroethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols; conditions include room temperature or mild heating.
Reduction: Reagents like LiAlH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents like KMnO4; conditions include acidic or basic aqueous solutions.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
4-(1,1-Difluoroethyl)benzyl Alcohol: Formed from reduction reactions.
4-(1,1-Difluoroethyl)benzoic Acid: Formed from oxidation reactions.
Scientific Research Applications
4-(1,1-Difluoroethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Industry: In the manufacture of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved are typically nucleophilic acyl substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar structure but lacks the 1,1-difluoroethyl group.
4-Methylbenzoyl Chloride: Substituted with a methyl group instead of a 1,1-difluoroethyl group.
4-Chlorobenzoyl Chloride: Substituted with a chlorine atom instead of a 1,1-difluoroethyl group.
Uniqueness
4-(1,1-Difluoroethyl)benzoyl chloride is unique due to the presence of the 1,1-difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other benzoyl chloride derivatives .
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7ClF2O/c1-9(11,12)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3 |
InChI Key |
HYDNGAGYFLIVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




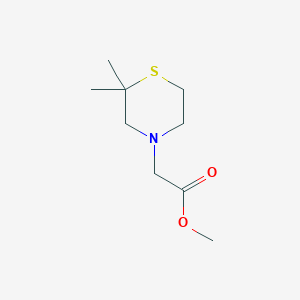


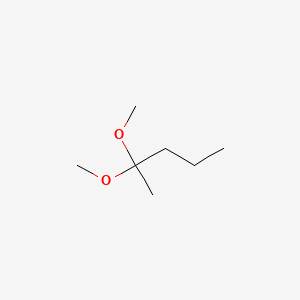


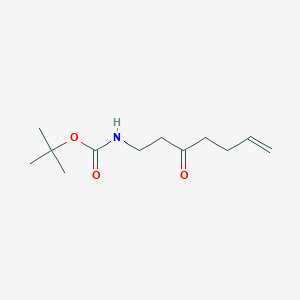

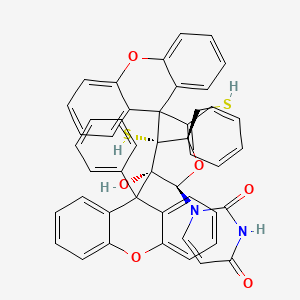
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)

